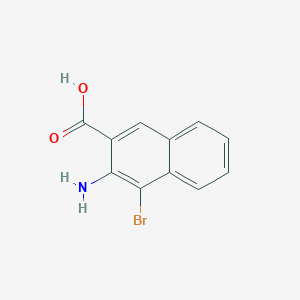

3-Amino-4-bromo-2-naphthoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-bromonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15/h1-5H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRCUYLIHAOELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2Br)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Naphthoic Acid Derivatives

Naphthoic acid derivatives, compounds featuring a naphthalene (B1677914) core with a carboxylic acid group, are pivotal building blocks in the synthesis of a wide array of organic molecules and functional materials. ontosight.airesearchgate.net Their rigid, planar aromatic structure and the reactive carboxylic acid handle make them ideal precursors for creating complex molecular architectures.

In the realm of organic synthesis , naphthoic acid derivatives serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes. ontosight.ai The naphthalene scaffold is a common motif in many biologically active compounds, and the ability to introduce various substituents onto the naphthalene ring allows for the fine-tuning of their pharmacological profiles. ontosight.aiontosight.ai For instance, derivatives of 2-naphthoic acid have been investigated for their antibacterial and antioxidant properties, positioning them as promising candidates for the development of new therapeutic agents. ontosight.ai The synthesis of these derivatives often involves well-established organic reactions, such as the carboxylation of Grignard reagents generated from bromonaphthalenes. orgsyn.org

In the field of functional materials , the inherent photophysical properties of the naphthalene ring system make its derivatives attractive for applications in electronics and optics. nih.gov They are utilized in the creation of polymers, dyes, and pigments, where their stability and aromaticity contribute to desirable material characteristics. ontosight.ai The development of novel synthetic methodologies, such as metal-catalyzed cross-coupling and cyclization reactions, continues to expand the library of accessible naphthoic acid derivatives with tailored electronic and optical properties. researchgate.netnih.gov

A Closer Look at 3 Amino 4 Bromo 2 Naphthoic Acid: Structure and Potential

3-Amino-4-bromo-2-naphthoic acid is a polysubstituted naphthalene (B1677914) derivative with the chemical formula C₁₁H₈BrNO₂. aksci.combldpharm.com Its structure is characterized by a naphthalene backbone bearing a carboxylic acid group at the 2-position, an amino group at the 3-position, and a bromine atom at the 4-position. This specific arrangement of functional groups imparts a unique combination of electronic and steric properties that hint at its research potential.

The presence of the amino and carboxylic acid groups suggests its utility as a versatile building block. The amino group can act as a nucleophile or be diazotized to introduce a wide range of other functionalities. The carboxylic acid group provides a site for amide bond formation, esterification, or other transformations. The bromine atom is particularly significant as it opens the door for further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are powerful tools for constructing complex organic molecules.

While specific research on the standalone properties of this compound is limited, its role as a key intermediate in the synthesis of more complex molecules has been documented in patent literature. For example, it is a precursor in the preparation of carboxy-substituted (hetero)aromatic ring derivatives that have shown potential as inhibitors of xanthine (B1682287) oxidase and URAT1, targets for treating hyperuricemia. google.comgoogle.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5043-27-6 | aksci.combldpharm.com |

| Molecular Formula | C₁₁H₈BrNO₂ | aksci.combldpharm.com |

| Molecular Weight | 266.09 g/mol | smolecule.com |

This table is generated based on available data from chemical suppliers and patents. More detailed experimental data is not widely available in peer-reviewed literature.

Current Research Landscape and Key Academic Challenges

Direct Synthesis Strategies for this compound

Direct synthesis focuses on introducing the key functional groups onto a naphthalene backbone, with the most logical precursor being 3-Amino-2-naphthoic acid, which is commercially available. nih.govsigmaaldrich.com

The most direct synthetic route to this compound involves the selective electrophilic bromination of 3-Amino-2-naphthoic acid. The amino group at the C-3 position is an activating ortho-, para-directing group. This strongly directs the incoming electrophile (bromine) to the C-4 position (ortho to the amine), which is an activated and sterically accessible site. The reaction can be carried out using a suitable brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine in a polar solvent.

A generalized reaction scheme for this approach is as follows: Starting Material: 3-Amino-2-naphthoic acid Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS) Solvent: Acetic Acid or Dichloromethane Product: this compound

Functional group interconversion (FGI) offers an alternative pathway, starting from a differently substituted naphthalene precursor. ub.edusolubilityofthings.com A hypothetical but chemically sound route could begin with 3-nitro-2-naphthoic acid. The synthetic sequence would involve:

Bromination: Introduction of a bromine atom onto the naphthalene ring. The regioselectivity of this step would need careful control, as the nitro and carboxyl groups are deactivating.

Reduction: The key interconversion step is the reduction of the nitro group at C-3 to the corresponding primary amine. This is a standard transformation, commonly achieved using reducing agents like tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂ over Pd/C), or hydrazine (B178648) hydrate (B1144303) with an iron catalyst. google.com

Another important FGI strategy in aromatic chemistry is the Sandmeyer reaction. This would involve a precursor such as 3,4-diamino-2-naphthoic acid. One of the amino groups (at C-4) could be selectively diazotized and subsequently displaced by a bromide using a copper(I) bromide catalyst. google.com

Multi-step syntheses allow for the carefully planned construction of complex molecules from simpler starting materials. youtube.comyoutube.comlibretexts.org A plausible linear synthesis for this compound could start from 2-naphthoic acid. The sequence would be designed to install the functional groups in a specific order to ensure correct regiochemistry:

Nitration: Electrophilic nitration of 2-naphthoic acid to introduce a nitro group. The position of nitration would need to be controlled, aiming for 3-nitro-2-naphthoic acid.

Bromination: Introduction of the bromo group at the C-4 position.

Reduction: Conversion of the nitro group to an amine, as described in section 2.1.2, to yield the final product.

Precursor-based Syntheses of Related Brominated and Aminated Naphthoic Acids

The starting material, 3-Amino-2-naphthoic acid, serves as a crucial precursor not only for the target compound but also for a variety of other complex heterocyclic systems. Research has shown its utility in generating reactive intermediates or as a building block in condensation reactions. chemicalbook.com

One significant application is its use to generate 2,3-dehydronaphthalene (an aryne) in situ. This highly reactive intermediate can then participate in cycloaddition reactions. For example, it has been used in [4+2] cycloadditions with substituted 1,2,4-triazines to synthesize 3-cyano-2-azaanthracene derivatives. chemicalbook.com

Furthermore, 3-Amino-2-naphthoic acid is a key component in the modified Friedländer hetero-annulation reaction. It can be reacted with cyclic ketones, such as 2,3,4,9-tetrahydrocarbazol-1-one, in the presence of phosphorus oxychloride (POCl₃) to synthesize carbazole-fused benzoquinolines and pyridocarbazoles. chemicalbook.com

The following table summarizes key precursor-based transformations involving 3-Amino-2-naphthoic acid.

| Starting Material | Reagents | Product Type | Application/Reaction |

| 3-Amino-2-naphthoic acid | Amyl nitrite (B80452), 5-cyano-1,2,4-triazines | Cyano-substituted 2-azaanthracenes | In situ generation of 2,3-dehydronaphthalene for [4+2] cycloaddition. chemicalbook.com |

| 3-Amino-2-naphthoic acid | 2,3,4,9-Tetrahydrocarbazol-1-one, POCl₃ | Carbazole-fused benzoquinolines | Modified Friedländer hetero-annulation. chemicalbook.com |

| 3-Amino-2-naphthoic acid | Sodium cyanate (NaOCN) | Fluorescent adduct | Development of turn-on fluorescence probes for cyanate detection. chemicalbook.com |

Advanced Synthetic Techniques for Derivatization of this compound

The structure of this compound offers three distinct functional handles—the carboxylic acid, the aromatic amine, and the aryl bromide—for subsequent derivatization into a library of analogues.

Carboxylic Acid Group: This group can be readily converted into esters via Fischer esterification (reaction with an alcohol under acidic catalysis) or into amides by coupling with amines. Peptide coupling reagents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or HOBt can be used for amide bond formation. biosynth.com

Amino Group: The nucleophilic amino group can undergo acylation to form amides, sulfonamides, or ureas. It can also serve as the key functional group in building more complex heterocyclic rings fused to the naphthalene system, similar to the Friedländer synthesis. chemicalbook.com

Bromo Group: The aryl bromide is an ideal handle for modern cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can be employed to form new carbon-carbon and carbon-heteroatom bonds at the C-4 position.

The table below outlines potential derivatization reactions.

| Functional Group | Reaction Type | Reagents | Resulting Structure |

| Carboxylic Acid | Esterification | R-OH, H⁺ | 4-Bromo-3-aminonaphthalene-2-carboxylic acid ester |

| Carboxylic Acid | Amide Coupling | R-NH₂, EDC/HOBt | N-Substituted-4-bromo-3-aminonaphthalene-2-carboxamide |

| Amino Group | Acylation | Acyl chloride (RCOCl) | 3-(Acylamino)-4-bromonaphthalene-2-carboxylic acid |

| Bromo Group | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, base | 3-Amino-4-aryl-2-naphthoic acid |

| Bromo Group | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 3-Amino-4-(alkynyl)-2-naphthoic acid |

| Bromo Group | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | 3-Amino-4-(dialkylamino)-2-naphthoic acid |

Transformations Involving the Amino Group of this compound

The primary aromatic amino group is a key site for a variety of chemical modifications, including the formation of diazonium salts and amide bonds.

The amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the naphthalene ring. A documented procedure involves treating the starting material with sodium nitrite in the presence of sulfuric acid. google.com In this specific instance, the reaction is conducted at 0 °C and then heated to reflux, suggesting the diazonium intermediate is formed and likely undergoes a subsequent reaction, although the specific product of this transformation from the provided documentation is not explicitly named as a simple substitution. google.com

Diazotization is a foundational reaction for primary aromatic amines, where treatment with nitrous acid (often generated in situ from sodium nitrite and a strong acid) yields a diazonium salt. smolecule.com These intermediates are highly useful and can undergo various transformations, such as Sandmeyer or Schiemann reactions, to introduce halides, or be used as electrophiles in coupling reactions. smolecule.com

| Reactant | Reagents | Solvents | Temperature | Duration |

|---|---|---|---|---|

| This compound | Sodium nitrite, Sulfuric acid | Toluene, Ethanol | 0 °C for 0.5 h, then reflux | Not specified |

While the amino group of this compound is chemically suited for amidation and peptide coupling reactions, specific examples of these transformations applied directly to this compound were not found in the surveyed literature. In principle, the amine could act as a nucleophile, reacting with activated carboxylic acids or acyl chlorides to form amide bonds. Standard peptide coupling reagents like DCC, EDC, or HATU are frequently used to facilitate such connections, often in medicinal chemistry to build larger molecular structures.

Reactions at the Bromo Substituent of this compound

The bromo substituent at the C4 position is an ideal handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

Although palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides, specific published instances of Suzuki, Heck, or Sonogashira reactions being performed on this compound were not identified in the reviewed research. Generally, these reactions are highly effective for bromo-naphthalene systems.

Suzuki Reaction : This reaction couples an organohalide with a boronic acid or ester using a palladium catalyst and a base, forming a new carbon-carbon single bond. google.com It is widely used for synthesizing biaryl compounds.

Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to create a substituted alkene.

Sonogashira Reaction : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. It is a standard method for synthesizing arylalkynes.

Direct nucleophilic aromatic substitution of the bromine atom on this compound is generally challenging due to the electron-rich nature of the aromatic ring. Such reactions typically require harsh conditions or specific activation, such as through the formation of an arenediazonium salt. Detailed research findings for nucleophilic displacement of the bromo group on this specific molecule were not available in the searched literature.

Reactivity of the Carboxylic Acid Moiety in this compound

The carboxylic acid group at the C2 position can undergo typical reactions such as esterification, amidation (by reacting with an amine), or conversion to an acyl chloride. For instance, treatment with thionyl chloride or oxalyl chloride would convert the carboxylic acid into the more reactive 4-Bromo-2-naphthoyl chloride derivative, facilitating subsequent reactions with nucleophiles. However, specific examples of these transformations being carried out on this compound were not detailed in the available literature.

Esterification and Anhydride (B1165640) Formation

The carboxylic acid moiety of this compound is readily converted into ester and anhydride derivatives through standard organic synthesis protocols. These reactions are fundamental for modifying the compound's solubility, reactivity, and for protecting the carboxyl group during subsequent transformations.

Esterification: The formation of esters from this compound can be achieved through several established methods. One common approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Another versatile method involves the in situ generation of a hydrosulfate reagent from chlorosulfonic acid and an alcohol, which then efficiently esterifies the amino acid. google.com This process is suitable for a wide range of amino acids. google.com Alternatively, the carboxylic acid can be activated, for instance, by converting it into an acyl halide or by using coupling agents, which then reacts with an alcohol to yield the desired ester. Such methods are widely used for both simple carboxylic acids and more complex molecules like amino acids. researchgate.netresearchgate.net

Anhydride Formation: Like other carboxylic acids, this compound can form anhydrides. The formation of a symmetric anhydride involves the dehydration of two molecules of the acid, typically using a strong dehydrating agent. More commonly, it can be converted into a mixed anhydride by reacting it with another carboxylic acid derivative, such as an acyl chloride or a different anhydride. Mixed anhydrides are often used as activated intermediates for the synthesis of esters and amides.

Table 1: Representative Esterification Reactions

| Reactant | Reagent(s) | Product | Description |

| This compound | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 3-amino-4-bromo-2-naphthoate | Acid-catalyzed esterification (Fischer esterification) to form the methyl ester. |

| This compound | Ethanol (CH₃CH₂OH), Chlorosulfonic acid (ClSO₃H) | Ethyl 3-amino-4-bromo-2-naphthoate | Esterification using an in situ generated hydrosulfate reagent for efficient conversion. google.com |

| This compound | 1. Thionyl chloride (SOCl₂) 2. Benzyl alcohol | Benzyl 3-amino-4-bromo-2-naphthoate | Two-step process involving initial conversion to a reactive acyl chloride followed by reaction with an alcohol. |

Reactions Leading to Amide and Hydrazide Derivatives

The synthesis of amides and hydrazides from this compound is a crucial transformation, particularly for creating compounds with potential biological activity and for peptide synthesis. The parent compound, 3-Amino-2-naphthoic acid, is noted for its suitability in solution-phase peptide synthesis, indicating the carboxyl group's capacity for amide bond formation. sigmaaldrich.com

The most common strategy involves activating the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine or hydrazine. This is typically accomplished using coupling reagents such as carbodiimides, like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. researchgate.netbiosynth.com The activated acid intermediate then readily reacts with a primary or secondary amine to form the corresponding amide, or with hydrazine (N₂H₄) to produce the hydrazide.

Table 2: Synthesis of Amide and Hydrazide Derivatives

| Reactant | Reagent(s) | Product | Derivative Type |

| This compound | Aniline, EDC, HOBt | N-Phenyl-3-amino-4-bromo-2-naphthamide | Amide |

| This compound | Cyclohexylamine, DCC | N-Cyclohexyl-3-amino-4-bromo-2-naphthamide | Amide |

| This compound | Hydrazine hydrate (N₂H₄·H₂O), EDC | 3-Amino-4-bromo-2-naphthohydrazide | Hydrazide |

| This compound | Glycine ethyl ester, EDC | Ethyl 2-(3-amino-4-bromo-2-naphthamido)acetate | Peptide/Amide |

Cycloaddition and Annulation Reactions Utilizing Naphthoic Acid Scaffolds as Building Blocks

The structure of this compound, featuring an ortho-aminoaryl carbonyl system (or a derivative thereof), makes it an excellent precursor for constructing fused heterocyclic rings through cycloaddition and annulation reactions. These reactions leverage the naphthalene backbone to create complex, polycyclic architectures.

Friedländer Hetero-annulation: The Friedländer synthesis is a powerful method for constructing quinoline (B57606) rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an enolizable α-methylene group. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids or bases. wikipedia.orgresearchgate.net The 3-amino-2-naphthoic acid scaffold is a prime candidate for this type of reaction. By reacting it with ketones (e.g., cyclohexanone, acetone) or β-dicarbonyl compounds (e.g., ethyl acetoacetate), the amino group and the C2-position of the naphthalene ring can condense to form a new six-membered nitrogen-containing ring. This results in the formation of substituted benzo[g]quinoline derivatives, which are of significant interest in medicinal chemistry. The reaction proceeds via an initial condensation to form a Schiff base or aldol (B89426) adduct, followed by an intramolecular cyclization and dehydration to yield the aromatic quinoline system. wikipedia.orgnih.gov

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.orgsigmaaldrich.com While the aromatic naphthalene core of this compound is generally a poor diene due to its aromatic stability, it can participate in these reactions under specific conditions. mnstate.edu More commonly, naphthalene derivatives can be modified to act as potent dienophiles. For example, oxidation of the amino-naphthoic acid to a naphthoquinone derivative would create a highly reactive dienophile. Such naphthoquinones readily undergo Diels-Alder reactions with a variety of dienes to produce complex polycyclic structures. researchgate.netresearchgate.net This strategy provides a versatile route to functionalized, multi-ring systems built upon the naphthalene framework.

Table 3: Cycloaddition and Annulation Strategies

| Reaction Type | Reactant(s) | Product Type | Description |

| Friedländer Annulation | This compound + Cyclohexanone | Substituted Benzo[g]quinoline | Condensation and cyclization to form a fused quinoline ring system, a reaction widely applied for azaheterocyclic synthesis. researchgate.net |

| Friedländer Annulation | This compound + Ethyl acetoacetate | Functionalized Benzo[g]quinolin-one | Reaction with a β-ketoester leads to the formation of a quinolinone derivative. |

| [4+2] Cycloaddition | Naphthoquinone derivative + 1,3-Butadiene | Tetracyclic Adduct | The naphthalene scaffold, after conversion to a naphthoquinone, acts as a dienophile in a Diels-Alder reaction. wikipedia.orgresearchgate.net |

Advanced Spectroscopic and Structural Characterization of 3 Amino 4 Bromo 2 Naphthoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Amino-4-bromo-2-naphthoic acid. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise connectivity of atoms and the chemical environment of each nucleus can be established.

Proton (¹H) and Carbon (¹³C) NMR Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the number and types of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring system and the protons of the amino group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents: the electron-donating amino (-NH₂) group, the electron-withdrawing bromo (-Br) group, and the carboxylic acid (-COOH) group. The protons on the same ring as the substituents will exhibit complex splitting patterns due to spin-spin coupling with neighboring protons.

Carbon-¹³ (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum of this compound would display eleven distinct signals, corresponding to each carbon atom in the naphthalene ring and the carboxylic acid group. The chemical shifts of the carbons are highly indicative of their local environment; for instance, the carboxylic carbon (C=O) appears significantly downfield, while the carbons directly attached to the electronegative bromine and nitrogen atoms also show characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | NMR Type | Predicted Chemical Shift (ppm) | Description |

| Aromatic-H | ¹H | 7.0 - 8.5 | Signals corresponding to the five protons on the naphthalene ring system, with shifts influenced by adjacent substituents. |

| Amine-H | ¹H | 4.0 - 6.0 (broad) | A broad singlet for the two protons of the primary amine group; the shift can vary with solvent and concentration. |

| Carboxylic Acid-H | ¹H | > 12.0 (broad) | A very broad singlet appearing far downfield, characteristic of a carboxylic acid proton. |

| C=O | ¹³C | 168 - 175 | Chemical shift for the carbonyl carbon of the carboxylic acid group. |

| C-NH₂ | ¹³C | 140 - 150 | The carbon atom directly bonded to the amino group. |

| C-Br | ¹³C | 110 - 120 | The carbon atom directly bonded to the bromine atom. |

| Aromatic-C | ¹³C | 115 - 140 | Signals for the remaining eight carbon atoms of the naphthalene core. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. youtube.com For this compound, COSY would show cross-peaks between neighboring aromatic protons, allowing for the sequential assignment of protons around the naphthalene rings. researchgate.net

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It is instrumental in assigning the ¹³C signals based on the already-assigned ¹H signals. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is one of the most powerful 2D NMR experiments for structural elucidation, as it shows correlations between protons and carbons that are separated by two or three bonds. youtube.comyoutube.com For this molecule, HMBC would reveal key long-range correlations, such as from the aromatic protons to the carboxylic carbon, and between protons and carbons on different rings, thereby confirming the substitution pattern on the naphthalene core. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Attenuated Total Reflectance (ATR-IR) and Fourier Transform Infrared (FTIR)

FTIR spectroscopy, often utilizing an ATR accessory for easy sample handling, is used to identify the characteristic vibrational modes of the functional groups within this compound. rsc.orgresearchgate.net The IR spectrum would be dominated by absorptions corresponding to the N-H bonds of the amino group, the O-H and C=O bonds of the carboxylic acid, and the C=C bonds of the aromatic ring. mdpi.com

Table 2: Characteristic FTIR/ATR-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium (typically two bands) |

| O-H Stretch | Carboxylic Acid (-COOH) | 2500 - 3300 | Broad, Strong |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium to Weak |

| C=O Stretch | Carboxylic Acid (-COOH) | 1680 - 1720 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong (multiple bands) |

| C-N Stretch | Aryl Amine | 1250 - 1350 | Medium |

| C-Br Stretch | Aryl Bromide | 500 - 600 | Medium to Strong |

FT-Raman Spectroscopy

FT-Raman spectroscopy is complementary to IR spectroscopy. While IR is sensitive to polar functional groups, Raman is more sensitive to non-polar, symmetric vibrations. mdpi.com For this compound, the FT-Raman spectrum would clearly show the symmetric stretching vibrations of the naphthalene ring system, which may be weak in the IR spectrum. nih.gov The C-Br stretching vibration is also typically observable in the Raman spectrum.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₁₁H₈BrNO₂), HRMS would provide an exact mass measurement, confirming its molecular formula.

A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in the molecular ion appearing as a pair of peaks (M and M+2) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Analysis of the fragmentation patterns in the mass spectrum provides further structural information. Common fragmentation pathways for this compound would likely involve the initial loss of small, stable molecules from the molecular ion.

Table 3: Predicted HRMS Data and Fragmentation for this compound

| Ion | Formula | Description |

| [M]⁺, [M+2]⁺ | C₁₁H₈⁷⁹BrNO₂⁺, C₁₁H₈⁸¹BrNO₂⁺ | Molecular ion peaks showing the characteristic 1:1 isotopic pattern for bromine. |

| [M-H₂O]⁺ | C₁₁H₆BrNO⁺ | Loss of a water molecule from the carboxylic acid group. |

| [M-COOH]⁺ | C₁₀H₇BrN⁺ | Loss of the carboxyl group as a radical. |

| [M-Br]⁺ | C₁₁H₈NO₂⁺ | Loss of the bromine atom. |

These fragmentation pathways help to confirm the presence and connectivity of the carboxylic acid and bromo substituents on the aminonaphthalene core.

Lack of Publicly Available X-ray Diffraction Data for this compound and its Derivatives

Despite a thorough search of available scientific literature and crystallographic databases, no specific single crystal or powder X-ray diffraction (XRD) data for the compound this compound or its direct derivatives has been publicly reported.

While the synthesis and some chemical properties of this compound are mentioned in chemical literature, its detailed structural characterization by X-ray diffraction methods does not appear to be available in the public domain. Similarly, searches for derivatives of this compound have not yielded any publicly accessible crystallographic data.

The absence of such data means that a detailed analysis of its solid-state structure, including precise intramolecular dimensions and intermolecular interactions, cannot be provided at this time. Further experimental work, involving the growth of single crystals of this compound or its derivatives and subsequent analysis by X-ray diffraction, would be required to determine these structural parameters.

Computational and Theoretical Investigations of this compound

While specific computational studies focusing exclusively on this compound are not extensively available in the surveyed literature, the principles and methodologies for such investigations are well-established. This article outlines the standard theoretical approaches that would be employed to elucidate the molecular characteristics of this compound, drawing illustrative parallels from computational studies on structurally similar compounds like substituted naphthoic acids.

Future Directions and Emerging Research Avenues for 3 Amino 4 Bromo 2 Naphthoic Acid

Exploration of Novel Synthetic Pathways

The development of efficient and selective synthetic routes is paramount for enabling the broader investigation of 3-Amino-4-bromo-2-naphthoic acid. Current synthetic approaches for related compounds suggest several plausible strategies. One potential pathway involves the direct bromination of 3-amino-2-naphthoic acid. However, controlling the regioselectivity of this electrophilic aromatic substitution to favor the C-4 position would be a critical challenge, likely requiring careful selection of brominating agents and reaction conditions.

Another approach could start from a pre-brominated naphthalene (B1677914) precursor. For instance, the synthesis could involve the amination of a 4-bromo-2-naphthoic acid derivative. This might be achieved through methods like the Buchwald-Hartwig amination, which is known for its efficiency in forming carbon-nitrogen bonds. A hypothetical synthetic scheme is presented below:

| Starting Material | Reagents and Conditions | Intermediate/Product |

| 3-Hydroxy-2-naphthoic acid | Brominating agent (e.g., NBS) | 4-Bromo-3-hydroxy-2-naphthoic acid |

| 4-Bromo-3-hydroxy-2-naphthoic acid | Aminating agent (e.g., ammonia, Buchwald-Hartwig conditions) | This compound |

Furthermore, exploring enzymatic catalysis, particularly with halogenases and aminotransferases, could offer highly selective and environmentally benign synthetic routes. researchgate.net

Development of Advanced Bio-conjugation Strategies for Chemical Probes

The bifunctional nature of this compound, possessing both a primary amine and a carboxylic acid, makes it an attractive scaffold for the development of chemical probes. These functional groups provide convenient handles for conjugation to biomolecules such as proteins, peptides, and nucleic acids. lumiprobe.com The naphthalene core is inherently fluorescent, and the introduction of the amino and bromo substituents can modulate its photophysical properties.

Future research could focus on developing advanced bio-conjugation strategies to attach this molecule to targeting moieties. For example, the carboxylic acid could be activated (e.g., as an N-hydroxysuccinimide ester) for reaction with primary amines on a protein. Conversely, the amino group could be modified to introduce other functionalities, such as an alkyne or azide (B81097) for click chemistry applications. lumiprobe.com The resulting bio-conjugates could be explored as fluorescent probes for cellular imaging, diagnostics, or as tools to study biological processes.

High-Throughput Screening and Combinatorial Chemistry Approaches for Functional Materials

The structural framework of this compound can be systematically modified to generate libraries of related compounds using combinatorial chemistry. nih.gov By varying the substituents on the naphthalene ring or by derivatizing the amino and carboxylic acid groups, a diverse set of molecules can be synthesized. These libraries can then be subjected to high-throughput screening to identify candidates with desirable properties for applications in materials science. nist.govresearchgate.net

For instance, derivatives of this compound could be investigated as organic light-emitting diode (OLED) materials, organic photovoltaics, or as components of functional polymers. nbinno.com High-throughput screening would enable the rapid evaluation of properties such as fluorescence quantum yield, charge carrier mobility, and thermal stability across a large number of compounds, accelerating the discovery of new functional materials. nist.govrsc.org

Machine Learning and Artificial Intelligence in Predicting Molecular Properties and Applications

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and potential applications from chemical structures alone. scholasticahq.comresearchgate.net For a relatively unexplored compound like this compound, these computational tools can provide valuable insights and guide experimental efforts.

ML models can be trained on large datasets of known molecules to predict a wide range of properties, including:

Physicochemical properties: solubility, melting point, boiling point.

Pharmacokinetic (ADMET) properties: absorption, distribution, metabolism, excretion, and toxicity. duke.edu

Spectroscopic properties: NMR and IR spectra.

Quantum mechanical properties: atomization energies, HOMO/LUMO energies. nih.gov

By inputting the structure of this compound and its derivatives into these models, researchers can obtain predictions that can help prioritize synthetic targets and design experiments more efficiently. For example, predicting the potential toxicity of a series of derivatives could help in selecting a lead compound for further development. acs.org

Sustainable Synthesis and Application Development of Halogenated Naphthoic Acids

The development of sustainable chemical processes is a critical goal for modern chemistry. For halogenated aromatic compounds like this compound, this involves developing greener synthetic methods and exploring applications that contribute to sustainability. taylorfrancis.comrsc.org

Future research in this area could focus on:

Green Halogenation: Investigating the use of less hazardous brominating agents and exploring catalytic methods that minimize waste. The use of enzymatic halogenation, employing halogenase enzymes, presents a highly promising and environmentally friendly alternative to traditional chemical methods. researchgate.netacs.org

Solvent Selection: Utilizing greener solvents or solvent-free reaction conditions.

Renewable Feedstocks: Exploring pathways to synthesize the naphthalene scaffold from renewable resources.

In terms of sustainable applications, halogenated naphthoic acids could be investigated for use in areas such as organic electronics for energy-efficient lighting and displays, or as components in advanced materials with improved durability and performance, contributing to a circular economy. nbinno.com

Q & A

Q. What are the optimal methods for synthesizing 3-Amino-4-bromo-2-naphthoic acid?

Methodological Answer: The synthesis typically involves bromination of 3-Amino-2-naphthoic acid using reagents like -bromosuccinimide (NBS) under controlled temperature (0–5°C) in anhydrous dimethylformamide (DMF). Post-reaction, quenching with ice water followed by extraction with ethyl acetate and drying over sodium sulfate is recommended. This approach aligns with bromination strategies for similar naphthoic acid derivatives, where regioselectivity is critical to avoid over-bromination .

Q. How should researchers purify this compound to achieve >98% purity?

Methodological Answer: Recrystallization using a mixed solvent system (e.g., ethanol/water) is effective for removing unreacted starting materials. For higher purity, column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) is advised. Storage at 2–8°C in amber vials prevents degradation, as noted for structurally related naphthoic acids .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- H/C NMR : Assign peaks using deuterated DMSO to confirm substitution patterns (e.g., bromine’s deshielding effect).

- HPLC-MS : Use reverse-phase C18 columns with UV detection at 254 nm to verify molecular ion peaks () and assess purity.

- FTIR : Identify functional groups (e.g., carboxylic acid O–H stretch at ~2500–3000 cm) .

Advanced Research Questions

Q. How can this compound be utilized in metal-catalyzed cross-coupling reactions?

Methodological Answer: The bromine substituent enables Suzuki-Miyaura coupling with boronic acids. For example, using Pd(PPh) as a catalyst, KCO as a base, and a 1,4-dioxane/water solvent system at 80°C for 12 hours yields biaryl derivatives. This methodology is analogous to brominated phenylalanine derivatives used in peptide-drug conjugate synthesis .

Q. What role do the amino and bromo groups play in modulating biological activity?

Methodological Answer: The amino group facilitates hydrogen bonding with enzyme active sites (e.g., proteases or kinases), while the bromo group enhances lipophilicity, improving membrane permeability. To study interactions, conduct molecular docking simulations (using AutoDock Vina) and validate with surface plasmon resonance (SPR) to quantify binding affinities .

Q. How should researchers address contradictory data in reactivity studies (e.g., unexpected byproducts)?

Methodological Answer:

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediates.

- Control Experiments : Test individual reaction components (e.g., catalyst, base) for side reactions.

- Methodological Standardization : Follow guidelines for reproducibility, such as those outlined for impedance cardiography, which emphasize detailed reporting of conditions (e.g., solvent purity, catalyst batch) to isolate variables .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.